5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
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Overview
Description
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro, methoxy, and piperidinyl groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with N-(1-(phenylmethyl)-4-piperidinyl)amine to form the desired benzamide compound. The final step involves the conversion of the benzamide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-(1-(phenylmethyl)-4-piperidinyl)benzamide, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
- 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
Uniqueness
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various fields of research.
Properties
CAS No. |
57645-35-9 |
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Molecular Formula |
C20H24Cl2N2O2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-1-ium-4-yl)-5-chloro-2-methoxybenzamide;chloride |
InChI |
InChI=1S/C20H23ClN2O2.ClH/c1-25-19-8-7-16(21)13-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;/h2-8,13,17H,9-12,14H2,1H3,(H,22,24);1H |
InChI Key |
VLODGGMDYMSTHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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